molecular formula C24H24N2O5S B2403613 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide CAS No. 941899-67-8

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide

カタログ番号: B2403613
CAS番号: 941899-67-8
分子量: 452.53
InChIキー: GSFDWNBLQWTYKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxygen-methyl group and a sulfamoylphenyl substituent. The dihydrobenzofuran core provides rigidity and lipophilicity, while the sulfamoyl group may enhance solubility and hydrogen-bonding interactions .

特性

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-sulfamoylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-24(2)14-18-4-3-5-21(22(18)31-24)30-15-16-6-8-17(9-7-16)23(27)26-19-10-12-20(13-11-19)32(25,28)29/h3-13H,14-15H2,1-2H3,(H,26,27)(H2,25,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFDWNBLQWTYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C20H23N3O4S
Molecular Weight 397.48 g/mol
IUPAC Name 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide
Canonical SMILES CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)OC)C

Synthesis Methods

The synthesis typically involves multi-step organic reactions starting from readily available precursors. The reaction conditions include:

  • Reagents: Common reagents include various coupling agents and solvents.
  • Catalysts: Often employed to enhance reaction efficiency.
  • Purification Techniques: Chromatography is commonly used to isolate the final product.

Anticancer Activity

Research indicates that compounds related to the benzofuran structure exhibit significant anticancer properties. For instance:

  • A study evaluated the anticancer activity of dihydrobenzofuran derivatives against a panel of 60 human tumor cell lines. Compounds demonstrated varying degrees of cytotoxicity, with some showing GI(50) values below 10 nM against breast cancer cell lines .
  • The mechanism of action involves inhibition of tubulin polymerization, disrupting mitosis in cancer cells. Specific derivatives have been shown to inhibit tubulin polymerization by approximately 50% at concentrations around 13 µM .

Antimicrobial Activity

Emerging evidence suggests that the compound may possess antimicrobial properties:

  • Research on related benzofuran derivatives indicates potential efficacy against various bacterial strains. The sulfamoyl group is known for its role in enhancing antibacterial activity by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Tubulin Binding: Similar compounds have been shown to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest.
  • Enzyme Inhibition: The sulfamoyl moiety may inhibit enzymes involved in folate metabolism, impacting bacterial growth.

Case Studies and Research Findings

Several studies have highlighted the biological significance of related compounds:

  • Dihydrobenzofuran Lignans:
    • A series of dihydrobenzofuran lignans were synthesized and tested for their anticancer properties. Notably, one compound exhibited a remarkable GI(50) value of 0.3 µM against certain cancer cell lines .
  • Antimicrobial Evaluation:
    • A study focusing on new derivatives of benzofuran indicated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

類似化合物との比較

Data Table: Structural and Functional Comparison

Compound Name / Feature Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Activity/Properties Reference
Target Compound C25H24N2O5S ~464.5 Benzamide, sulfamoyl, dihydrobenzofuran N/A (inferred enzyme inhibition)
N-(4-Carbamoylphenyl) analog C25H24N2O4 416.48 Benzamide, carbamoyl, dihydrobenzofuran N/A
4-Methylbenzenesulfonamide-oxazole C17H17N3O3S 343.40 Sulfonamide, oxazole Antimicrobial (inferred)
Thiazol-2-amine derivative C20H20N2O2S 352.45 Thiazole, dihydrobenzofuran Insecticidal (95.12% efficacy)

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide?

The synthesis typically involves multi-step reactions starting with functionalization of the dihydrobenzofuran core. Critical steps include:

  • Etherification : Coupling the dihydrobenzofuran moiety with a benzyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
  • Amide Bond Formation : Reacting the intermediate with 4-sulfamoylbenzoic acid using coupling agents like HATU or EDCI in anhydrous solvents (e.g., DCM or THF) .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) are employed to achieve >95% purity. Analytical techniques such as HPLC and ¹H/¹³C NMR are mandatory for structural confirmation .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns with UV detection (λ = 254 nm). Mobile phases often include acetonitrile/water with 0.1% TFA .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., dihydrobenzofuran methyl groups at δ 1.4 ppm). ¹³C NMR confirms carbonyl (C=O, ~167 ppm) and sulfonamide groups .
  • Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion ([M+H]⁺) and fragments, ensuring correct molecular weight .

Q. How do the functional groups (e.g., sulfamoyl, benzofuran) influence the compound’s reactivity and stability?

  • Sulfamoyl Group : Enhances solubility in polar solvents (e.g., DMSO) but may hydrolyze under strongly acidic/basic conditions. Stability studies (pH 1–13, 37°C) are recommended to assess degradation pathways .
  • Dihydrobenzofuran Core : The 2,2-dimethyl group sterically hinders oxidation, improving stability in aerobic conditions. However, the ether linkage is susceptible to cleavage by strong acids .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Lyophilized forms are stable for >6 months, while solutions in DMSO should be used within 1 week to avoid precipitation .

Q. Which preliminary assays are used to evaluate the compound’s biological activity?

  • In Vitro Screening : Dose-response assays (IC₅₀ determination) against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
  • Cytotoxicity : MTT or resazurin assays in HEK-293 or HepG2 cells to assess selectivity indices .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reaction bottlenecks?

  • Reaction Path Search : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map potential intermediates and transition states. For example, DFT calculations (B3LYP/6-31G*) can identify energy barriers in amide coupling steps .
  • Solvent Optimization : COSMO-RS simulations predict solvent effects on yield, guiding choices between DMF (high polarity) vs. THF (moderate polarity) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Dynamic Effects : Variable-temperature NMR (25–60°C) can reveal conformational exchange broadening. For example, restricted rotation in the sulfamoyl group may cause splitting .
  • Isotopic Labeling : ¹³C-labeled analogs clarify ambiguous carbon assignments in complex spectra .

Q. What strategies mitigate solubility challenges in pharmacological assays?

  • Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoparticles to enhance aqueous solubility while maintaining bioactivity .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the benzamide group to improve membrane permeability .

Q. How can in vitro-to-in vivo translation be improved for this compound?

  • Pharmacokinetic Modeling : Allometric scaling from rodent data (e.g., CL = 15 mL/min/kg) predicts human dosing. Incorporate microsomal stability assays (CYP450 metabolism) to adjust for interspecies differences .
  • Tissue Distribution Studies : Radiolabeled analogs (³H or ¹⁴C) track biodistribution using autoradiography or PET imaging .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) identifies binding modes and key residues (e.g., hydrogen bonds with sulfamoyl NH) .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐₙ, kₒff) to validate affinity and specificity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。